(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide
Description
(E)-4-((4-(Benzyloxy)benzylidene)amino)benzenesulfonamide is a sulfonamide Schiff base characterized by a benzyloxy-substituted benzylidene moiety linked to the benzenesulfonamide core. The benzyloxy group introduces steric bulk and electron-donating effects, which influence molecular interactions, solubility, and binding affinity compared to other derivatives.
Properties
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c21-26(23,24)20-12-8-18(9-13-20)22-14-16-6-10-19(11-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKDXCWLZFTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide , often referred to as a benzenesulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 320.37 g/mol
The synthesis typically involves a condensation reaction between a suitable benzaldehyde derivative and an amine, followed by sulfonation to introduce the benzenesulfonamide group. The detailed synthetic pathway may vary based on specific substituents on the aromatic rings, which can influence biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzenesulfonamide derivatives. For instance, research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's mechanism appears to involve the inhibition of key survival pathways, leading to increased cell death .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Molecular docking studies suggest that the compound binds effectively to the active site of carbonic anhydrase, forming significant interactions with critical residues .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This is particularly relevant in preventing oxidative stress-related damage in cells. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its overall protective effects against cellular damage .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a recent study examining the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP, suggesting that this compound may serve as a lead for developing new anticancer therapeutics .
Case Study: Enzyme Inhibition Profile
Molecular docking simulations have revealed that this compound fits well into the active site of carbonic anhydrase IX, with calculated binding affinities suggesting a strong interaction. This finding supports further exploration into its use as a therapeutic agent for conditions where carbonic anhydrase plays a pivotal role .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide typically involves the condensation of 4-amino-benzenesulfonamide with 4-(benzyloxy)benzaldehyde. This reaction can be facilitated by using acidic or basic catalysts to promote the formation of the imine linkage. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its structure and purity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. For instance, one study reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as a lead compound in antibiotic development .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Properties
In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory properties. It acts as a PPARα agonist, which is implicated in reducing inflammation and vascular leakage in various disease models. In vivo studies demonstrated that the compound could ameliorate symptoms associated with inflammatory conditions through modulation of target gene expression related to lipid metabolism and inflammation .
Case Studies
- Case Study on Antibacterial Efficacy : A research team synthesized a series of benzenesulfonamide derivatives, including this compound. They tested these compounds against clinical isolates of resistant bacterial strains. The study concluded that this compound showed promising activity and could serve as a scaffold for further modifications to enhance efficacy .
- Case Study on Anti-inflammatory Mechanism : In a controlled animal study, this compound was administered to mice with induced inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical scores compared to untreated controls. This suggests that the compound may have therapeutic potential in treating chronic inflammatory diseases .
Comparison with Similar Compounds
Spectral and Crystallographic Data
- IR Spectroscopy : The C=N stretch appears at ~1690 cm⁻¹, consistent with Schiff bases . The benzyloxy group’s ether linkage (C-O-C) contributes to peaks at ~1250 cm⁻¹.
- LCMS : The molecular ion [M-H]⁺ for analogous compounds (e.g., C₁₅H₁₇N₃O₂S⁺) is observed at m/z 302.18 .
- Crystallography : While direct data for this compound is unavailable, related benzenesulfonamides with chloro or hydroxy substituents exhibit planar geometries influenced by hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Key Observations :
Physicochemical Properties
Notes:
Computational and Docking Studies
- DFT Calculations: The B3LYP/6-311G(d,p) method predicts that benzyloxy-substituted compounds exhibit larger dipole moments (~5.2 Debye) than dimethylamino derivatives (~4.3 Debye), influencing solubility and protein-ligand interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide, and how can reaction efficiency be monitored?
- Methodology : The compound can be synthesized via Schiff base formation, where 4-(benzyloxy)benzaldehyde reacts with 4-aminobenzenesulfonamide under reflux in a polar aprotic solvent (e.g., ethanol or acetone). Pyridine is often added to scavenge HCl, improving yield . Reaction progress is monitored by TLC or NMR to track imine bond formation (δ ~8.3 ppm for the C=N proton) . Purification involves ethyl acetate extraction, acid-base washes to remove unreacted starting materials, and recrystallization .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- 1H/13C NMR : Confirm the imine proton (δ ~8.3 ppm) and aromatic protons (δ 6.5–8.0 ppm). The benzyloxy group shows a singlet for the -OCH2Ph protons (δ ~5.1 ppm) .
- Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]+) and fragments like the sulfonamide moiety (m/z ~156) .
- IR : Stretching vibrations for C=N (~1600–1650 cm⁻¹) and sulfonamide S=O (~1150–1350 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms or serine proteases using fluorometric assays, comparing IC50 values to reference inhibitors (e.g., acetazolamide) .
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How do substituents on the benzylidene or sulfonamide moieties influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the benzylidene ring. Test for changes in enzyme inhibition potency or cellular uptake .
- QSAR Modeling : Use computational tools (e.g., CODESSA) to correlate substituent descriptors (Hammett σ, logP) with bioactivity, identifying critical pharmacophores .
Q. How can molecular docking elucidate the mechanism of action against carbonic anhydrase IX?
- Methodology :
- Protein Preparation : Retrieve the crystal structure (PDB: 3IAI) and optimize protonation states using tools like AutoDock Tools .
- Docking Simulations : Perform flexible docking (e.g., AutoDock Vina) to analyze binding poses. Key interactions include hydrogen bonds with Thr199/Gln92 and π-π stacking with His94 .
- Free Energy Calculations : Use MM-GBSA to validate binding affinity predictions .
Q. What strategies resolve contradictions in biological data across different studies?
- Methodology :
- Assay Standardization : Control variables like pH, temperature, and enzyme source (recombinant vs. native) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Orthogonal Assays : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorometric assays .
Q. How can reaction conditions be optimized to improve imine stability during synthesis?
- Methodology :
- Solvent Screening : Test aprotic solvents (e.g., DMF, acetonitrile) to minimize hydrolysis. Anhydrous conditions and molecular sieves enhance imine yield .
- Catalysis : Add Lewis acids (e.g., ZnCl2) or use microwave-assisted synthesis to reduce reaction time from 12 hours to <2 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
